

# Structural Analysis of the (S,R,S)-AHPC - VHL Complex: A Technical Guide

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## Compound of Interest

Compound Name: Dimethylformamide-(S,R,S)-AHPC

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This technical guide provides an in-depth structural and functional analysis of the interaction between the von Hippel-Lindau (VHL) protein and the (S,R,S)-stereoisomer of VH032-NH<sub>2</sub>, commonly referred to as (S,R,S)-AHPC. This small molecule is a pivotal component in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality. Understanding the precise nature of the (S,R,S)-AHPC-VHL interaction is critical for the rational design and optimization of novel protein degraders.

## Introduction to VHL and (S,R,S)-AHPC in Targeted Protein Degradation

The von Hippel-Lindau tumor suppressor, pVHL, is the substrate recognition component of the VCB-Cul2-RBX1 E3 ubiquitin ligase complex.<sup>[1]</sup> A primary function of this complex is to identify and target the alpha subunit of the Hypoxia-Inducible Factor (HIF) transcription factor for ubiquitination and subsequent proteasomal degradation under normal oxygen conditions (normoxia).<sup>[2][3]</sup> In hypoxic conditions or when VHL is mutated, HIF- $\alpha$  is stabilized, leading to the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.<sup>[4]</sup>

PROTACs are heterobifunctional molecules that co-opt this natural cellular degradation machinery. They consist of a ligand that binds to a target protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase, such as VHL.[5] (S,R,S)-AHPC, also known as VH032-NH2, is a widely utilized VHL ligand in PROTAC design.[4][5] By binding to VHL, (S,R,S)-AHPC facilitates the formation of a ternary complex between the VHL E3 ligase, the PROTAC, and the POI, leading to the ubiquitination and degradation of the POI.[6] The affinity and kinetics of the interaction between the VHL ligand and VHL are crucial determinants of PROTAC efficacy.[6]

## Quantitative Analysis of VHL Ligand Binding

The binding affinity of various ligands to the VHL-ElonginB-ElonginC (VBC) complex has been characterized using multiple biophysical techniques. The following tables summarize key quantitative data for (S,R,S)-AHPC (VH032-NH2) and its closely related analog, VH032.

Ligand	Binding Affinity (Kd)	Assay Method	Reference
VH032	185 ± 7 nM	Isothermal Titration Calorimetry (ITC)	[7]
VH032	90 nM	Surface Plasmon Resonance (SPR)	[8]
VH032 amine (VH032-NH <sub>2</sub> )	13.3 μM (IC <sub>50</sub> ), 5.7 μM (K <sub>i</sub> )	Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)	[9]
VH298	80 - 90 nM	Surface Plasmon Resonance (SPR)	[8]
VH298	44.0 nM (IC <sub>50</sub> ), 18.9 nM (K <sub>i</sub> )	Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)	[9]
MZ1	14.7 nM (IC <sub>50</sub> ), 6.3 nM (K <sub>i</sub> )	Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)	[9]

Table 1: Equilibrium Dissociation Constants (Kd) and Inhibitory Concentrations (IC<sub>50</sub>/K<sub>i</sub>) of VHL Ligands. This table provides a comparative overview of the binding affinities of key VHL ligands determined by various biophysical assays.

Ligand	Association Rate (k <sub>a</sub> ) (M <sup>-1</sup> s <sup>-1</sup> )	Dissociation Rate (k <sub>d</sub> ) (s <sup>-1</sup> )	Assay Method	Reference
MZ1	1.6 x 10 <sup>7</sup>	1.1	Surface Plasmon Resonance (SPR)	[10]

Table 2: Kinetic Parameters for VHL Ligand Binding. This table details the association and dissociation rates for the interaction of the PROTAC MZ1, which utilizes a VHL ligand, with the VHL protein.

## Structural Insights into the (S,R,S)-AHPC-VHL Complex

The three-dimensional structure of the VHL-ElonginB-ElonginC (VCB) complex bound to various ligands has been elucidated by X-ray crystallography, providing a detailed understanding of the molecular interactions. While a crystal structure for the specific (S,R,S)-AHPC (VH032-NH<sub>2</sub>) complex is not publicly available, the structure of the closely related ligand VH032 in complex with VCB (PDB ID: 4W9H) offers valuable insights.[\[11\]](#)[\[12\]](#)

The VH032 ligand binds to a hydrophilic pocket on the surface of VHL.[\[11\]](#) Key interactions include hydrogen bonds between the hydroxyl group of the ligand's hydroxyproline moiety and the side chains of Ser111 and His115 in VHL.[\[13\]](#) The amide nitrogen of the ligand forms a hydrogen bond with the backbone carbonyl of His110.[\[13\]](#) The t-butyl group of the ligand occupies a hydrophobic pocket, contributing to the binding affinity.[\[14\]](#) The overall structure reveals how these small molecules mimic the binding of the natural substrate, HIF-1 $\alpha$ .[\[13\]](#)

## Experimental Protocols

### Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique used to measure the real-time binding kinetics of molecules.[\[15\]](#)

Objective: To determine the association ( $k_a$ ) and dissociation ( $k_d$ ) rates, and the equilibrium dissociation constant ( $K_d$ ) of (S,R,S)-AHPC binding to VHL.

Materials:

- Recombinant VCB complex
- (S,R,S)-AHPC
- SPR instrument (e.g., Biacore)

- Sensor chip (e.g., CM5)
- Amine coupling kit (EDC, NHS)
- Running buffer (e.g., HBS-EP+)
- Regeneration solution (e.g., Glycine-HCl pH 2.5)

#### Procedure:

- Immobilization of VHL:
  - Equilibrate the sensor chip with running buffer.
  - Activate the carboxymethylated dextran surface of the sensor chip with a 1:1 mixture of EDC and NHS.
  - Inject the VCB protein solution (typically 20-50  $\mu\text{g}/\text{mL}$  in a low pH buffer like 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., 3000-5000 RU for initial binding tests).[\[16\]](#)
  - Deactivate any remaining active esters with an injection of ethanolamine.
- Binding Analysis:
  - Prepare a series of concentrations of (S,R,S)-AHPC in running buffer.
  - Inject the (S,R,S)-AHPC solutions over the immobilized VCB surface at a constant flow rate (e.g., 30  $\mu\text{L}/\text{min}$ ).[\[16\]](#)
  - Monitor the change in response units (RU) over time to generate sensorgrams for the association phase.
  - After the injection, allow the running buffer to flow over the surface to monitor the dissociation phase.
- Regeneration:

- Inject the regeneration solution to remove the bound (S,R,S)-AHPC and prepare the surface for the next injection cycle.
- Data Analysis:
  - Subtract the response from a reference flow cell (without immobilized VHL) to correct for bulk refractive index changes.
  - Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters ( $k_a$ ,  $k_d$ ) and the  $K_d$ .<sup>[6]</sup>

## Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity ( $K_d$ ), stoichiometry ( $n$ ), and enthalpy ( $\Delta H$ ) and entropy ( $\Delta S$ ) of the interaction.<sup>[17]</sup>

Objective: To determine the thermodynamic profile of the (S,R,S)-AHPC-VHL interaction.

Materials:

- Recombinant VCB complex
- (S,R,S)-AHPC
- ITC instrument (e.g., MicroCal)
- Dialysis buffer (e.g., PBS or HEPES)

Procedure:

- Sample Preparation:
  - Dialyze the VCB protein extensively against the chosen ITC buffer.
  - Dissolve the (S,R,S)-AHPC in the final dialysis buffer to ensure a perfect buffer match.

- Accurately determine the concentrations of both the protein and the ligand.
- ITC Experiment:
  - Load the VCB protein solution into the sample cell of the calorimeter.
  - Load the (S,R,S)-AHPC solution into the injection syringe (typically at a concentration 10-20 times that of the protein).[8]
  - Perform a series of small, timed injections of the ligand into the protein solution while monitoring the heat change.
- Control Experiment:
  - Perform a control titration by injecting the ligand solution into the buffer alone to measure the heat of dilution.
- Data Analysis:
  - Integrate the heat flow peaks from each injection.
  - Subtract the heat of dilution from the binding data.
  - Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
  - Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the  $K_d$ ,  $n$ , and  $\Delta H$ . [18] The Gibbs free energy ( $\Delta G$ ) and entropy ( $\Delta S$ ) can then be calculated using the equation:  $\Delta G = -RT \ln K_a = \Delta H - T\Delta S$  (where  $K_a = 1/K_d$ ).

## X-ray Crystallography for Structural Determination

X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-ligand complex.[1]

Objective: To determine the atomic-level structure of the (S,R,S)-AHPC-VHL complex.

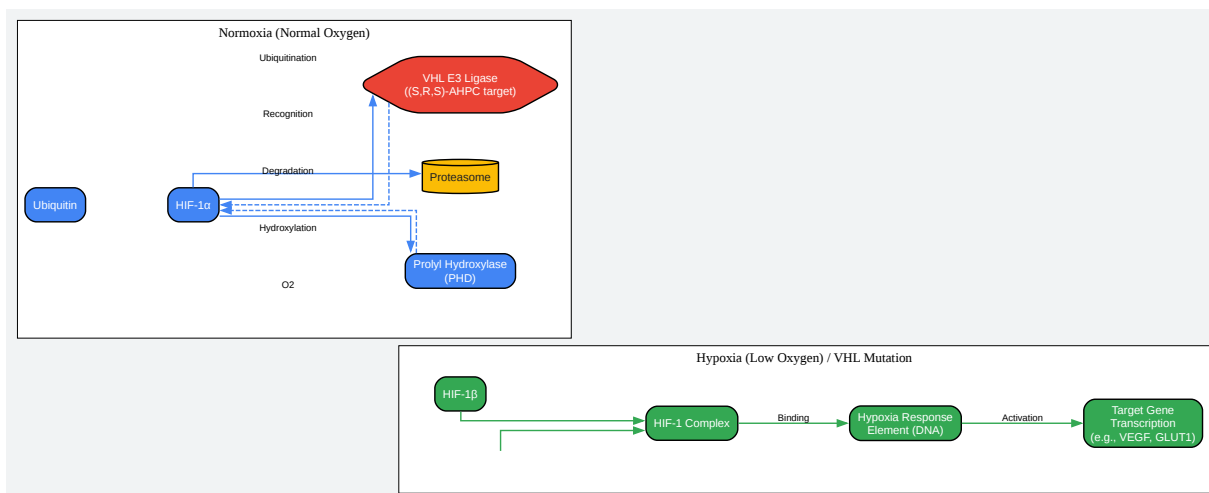
Procedure:

- Protein Expression and Purification:

- Express and purify the VCB complex to a high degree of homogeneity.
- Crystallization:
  - Co-crystallization: Mix the purified VCB complex with a molar excess of (S,R,S)-AHPC and screen a wide range of crystallization conditions (precipitants, buffers, additives) using techniques like hanging-drop or sitting-drop vapor diffusion.[11]
  - Soaking: Grow crystals of the apo-VCB complex first, and then transfer them to a solution containing (S,R,S)-AHPC to allow the ligand to diffuse into the crystal.[1]
- Data Collection:
  - Mount a suitable crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.
  - Rotate the crystal and collect the diffraction patterns at various orientations.
- Structure Determination and Refinement:
  - Process the diffraction data to determine the unit cell dimensions and space group.
  - Solve the phase problem using techniques like molecular replacement, using a known structure of VCB as a search model.
  - Build an atomic model of the VCB-(S,R,S)-AHPC complex into the resulting electron density map.
  - Refine the model to improve its agreement with the experimental data.
- Structure Deposition:
  - Deposit the final coordinates and structure factors into the Protein Data Bank (PDB).

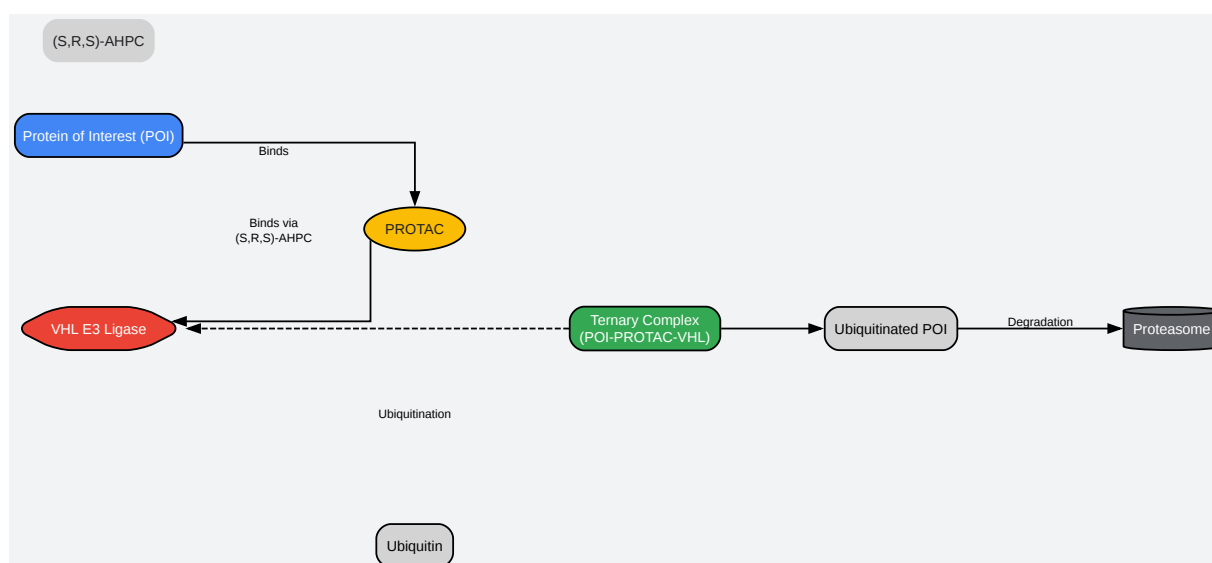
## VHL-HIF Signaling Pathway and PROTAC Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the VHL-HIF signaling pathway and the mechanism of action for a PROTAC utilizing the (S,R,S)-AHPC ligand.



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Figure 1: VHL-HIF Signaling Pathway. Under normoxic conditions, HIF-1 $\alpha$  is hydroxylated by PHDs, leading to its recognition by the VHL E3 ligase complex, ubiquitination, and proteasomal degradation. Under hypoxic conditions or when VHL is mutated, HIF-1 $\alpha$  is stabilized and dimerizes with HIF-1 $\beta$  to activate the transcription of target genes.



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